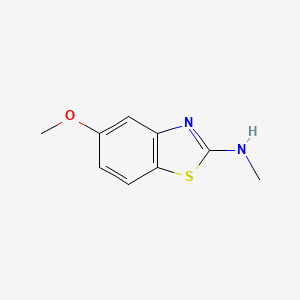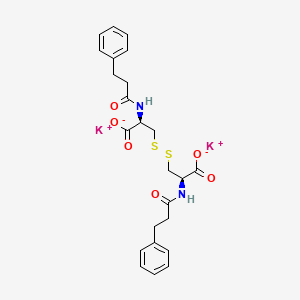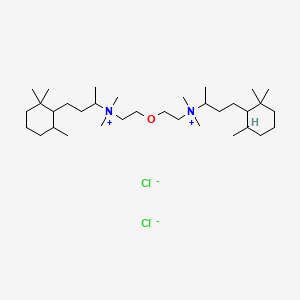
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) is a complex quaternary ammonium compound. It is characterized by its large molecular structure and unique physicochemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) typically involves the reaction of oxydiethylene with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propylamine under controlled conditions. The reaction is carried out in the presence of dimethylamine and hydrochloric acid to form the dichloride salt. The hemihydrate form is obtained by crystallization from an aqueous solution .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization and drying processes .
化学反応の分析
Types of Reactions
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler ammonium compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
科学的研究の応用
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and disinfectants.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. Additionally, it can interact with enzymes, potentially inhibiting or modifying their activity .
類似化合物との比較
Similar Compounds
Tetraalkylammonium compounds: These have similar quaternary ammonium structures but differ in their alkyl chain lengths and substituents.
Dimethylammonium compounds: These are simpler in structure and lack the complex cyclohexyl groups present in the target compound.
Uniqueness
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) is unique due to its large, complex structure and specific physicochemical properties. Its ability to act as a phase-transfer catalyst and its amphiphilic nature make it particularly valuable in various applications .
特性
CAS番号 |
67011-22-7 |
|---|---|
分子式 |
C34H70Cl2N2O |
分子量 |
593.8 g/mol |
IUPAC名 |
2-[2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethoxy]ethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C34H70N2O.2ClH/c1-27-15-13-21-33(5,6)31(27)19-17-29(3)35(9,10)23-25-37-26-24-36(11,12)30(4)18-20-32-28(2)16-14-22-34(32,7)8;;/h27-32H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |
InChIキー |
FWYNWUYJGLSDIQ-UHFFFAOYSA-L |
正規SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCOCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


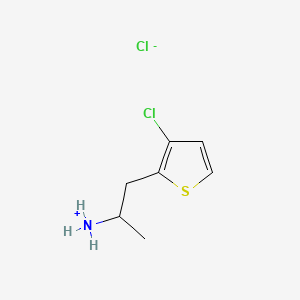
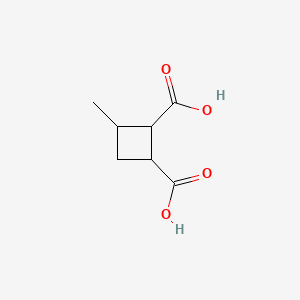
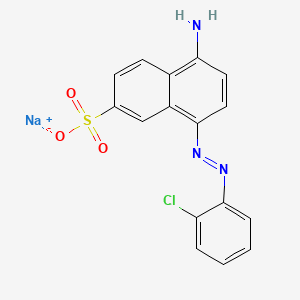
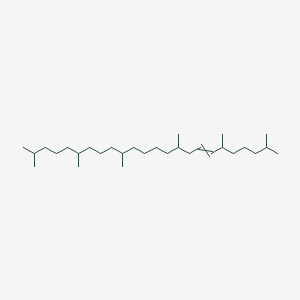
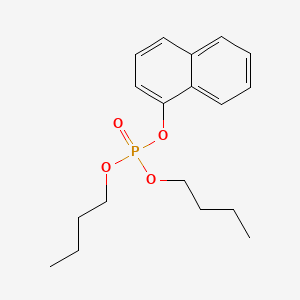

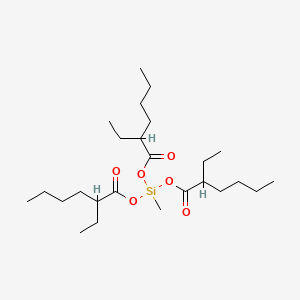
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
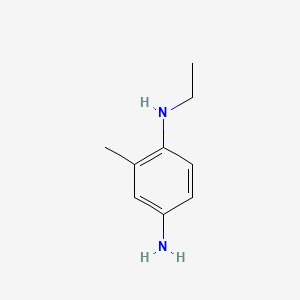


![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
